8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
- 1MeTIQ is a reversible, short-acting moderate inhibitor of both MAO-A and MAO-B. These enzymes play a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 1MeTIQ modulates neurotransmitter levels, which can impact mood, cognition, and neuroprotection .
Mode of Action
- 1MeTIQ has been shown to antagonize the behavioral and biochemical effects of dopaminergic neurodegeneration induced by various experimental neurotoxins, including MPTP and rotenone. Its exact mechanism involves a combination of MAO inhibition, free radical scavenging properties, and antagonism of the glutamatergic system . 1MeTIQ’s ability to scavenge free radicals contributes to its neuroprotective effects. By reducing oxidative stress, it helps maintain neuronal health and function.
Biochemical Analysis
Biochemical Properties
8-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase enzymes, particularly monoamine oxidase A and monoamine oxidase B, which are involved in the metabolism of neurotransmitters . The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, this compound may interact with various receptors in the central nervous system, influencing signal transduction pathways and modulating neuronal activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting the overall neurotransmitter balance in neuronal cells . Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of neurotransmitters . Additionally, this compound can modulate the activity of various receptors in the central nervous system, influencing signal transduction pathways and neuronal function . These molecular interactions contribute to the overall pharmacological effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, maintaining its biochemical properties and activity . Over extended periods, degradation products may form, potentially altering its effects on cellular processes. Long-term studies have shown that this compound can have sustained effects on neurotransmitter levels and neuronal function, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound can exert beneficial effects on neurotransmitter levels and behavior, while higher doses may lead to toxic or adverse effects . For instance, low doses of this compound have been shown to improve mood and cognitive function in animal models, whereas high doses can cause neurotoxicity and behavioral disturbances . These findings underscore the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound is metabolized primarily by monoamine oxidase enzymes, leading to the formation of metabolites that can further interact with other metabolic pathways . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . These interactions highlight the compound’s role in regulating metabolic processes in the central nervous system.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, facilitating its entry into target cells . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of the compound within tissues is also influenced by factors such as blood-brain barrier permeability, which affects its ability to reach the central nervous system .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism . Additionally, its localization to the nucleus can impact gene expression and signal transduction pathways, further contributing to its biological effects .
Properties
IUPAC Name |
8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTFHMXIFNPJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.